A-971432

Descripción

Propiedades

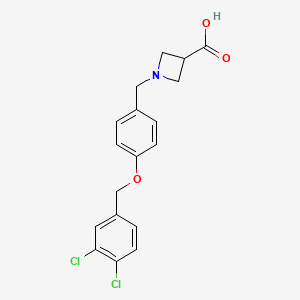

IUPAC Name |

1-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO3/c19-16-6-3-13(7-17(16)20)11-24-15-4-1-12(2-5-15)8-21-9-14(10-21)18(22)23/h1-7,14H,8-11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAWETUDFSIYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045800 | |

| Record name | 1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240308-45-5 | |

| Record name | 1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-971432 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QLJ2AZ8GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of A-971432: A Selective S1PR5 Agonist for Neurodegenerative Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sphingosine-1-phosphate receptor 5 (S1PR5), a G protein-coupled receptor predominantly expressed in the central nervous system and immune cells, has emerged as a promising therapeutic target for neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of A-971432, a potent and selective S1PR5 agonist. We delve into the medicinal chemistry efforts that led to its identification, detail the key in vitro and in vivo experimental protocols used for its characterization, and present its pharmacological data in a structured format. Furthermore, this guide illustrates the S1PR5 signaling pathway and the drug discovery workflow through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug development.

Introduction: S1PR5 as a Therapeutic Target

The sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in a multitude of physiological processes, including immune cell trafficking, vascular development, and neural function. This signaling is mediated by a family of five G protein-coupled receptors, S1PR1-5. While S1PR1 has been the focus of extensive research, particularly in the context of autoimmune diseases, the other S1P receptors present unique therapeutic opportunities.

S1PR5 is highly expressed on oligodendrocytes, the myelinating cells of the central nervous system, and on endothelial cells of the blood-brain barrier.[1] Its activation is implicated in maintaining the integrity of the blood-brain barrier, promoting oligodendrocyte survival, and modulating neuroinflammation.[1][2] These functions position S1PR5 as a compelling target for the treatment of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease, where blood-brain barrier dysfunction and neuronal cell loss are key pathological features.[1][3]

The Discovery of this compound

This compound was discovered by AbbVie through a medicinal chemistry program aimed at identifying selective S1PR5 agonists with favorable pharmacokinetic properties for in vivo studies.[4] The program leveraged experience from a sphingosine-1-phosphate receptor 1 (S1PR1) agonist program. Initial efforts focused on modifying existing S1P receptor agonist scaffolds to enhance selectivity for S1PR5. This led to the identification of a lead compound that, through systematic structure-activity relationship (SAR) studies, was optimized to yield this compound. This compound demonstrated high potency and selectivity for S1PR5, along with excellent oral bioavailability, making it a suitable candidate for preclinical development.[4]

In Vitro Pharmacological Profile of this compound

The pharmacological activity of this compound was characterized through a series of in vitro assays to determine its potency, efficacy, and selectivity.

Data Presentation

| Assay Type | Receptor | Parameter | Value | Cell Line |

| cAMP Assay | S1PR5 | EC50 | 4.1 nM | CHO |

| GTPγS Binding Assay | S1PR5 | EC50 | 5.7 nM | HEK |

| Binding Affinity | S1PR1 | IC50 | 362 nM | - |

| Binding Affinity | S1PR3 | IC50 | >10,000 nM | - |

| Binding Affinity | S1PR5 | IC50 | 6 nM | - |

Table 1: In Vitro Potency and Selectivity of this compound.[5]

Experimental Protocols

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into the G protein is measured as an indicator of receptor activation.[6]

Protocol:

-

Membrane Preparation:

-

HEK293 cells stably expressing human S1PR5 are cultured and harvested.

-

Cells are lysed by homogenization in a hypotonic buffer.

-

The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is resuspended in an appropriate assay buffer and protein concentration is determined.

-

-

Assay Procedure:

-

In a 96-well plate, add the following in order: assay buffer, GDP, varying concentrations of this compound, and the cell membrane preparation.

-

The plate is incubated to allow the compound to bind to the receptors.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The plate is incubated to allow for [³⁵S]GTPγS binding to activated G proteins.

-

The reaction is terminated by rapid filtration through a filter plate, which traps the membranes.

-

Unbound [³⁵S]GTPγS is washed away.

-

Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as specific binding versus the logarithm of the this compound concentration.

-

The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

This assay is used to determine the effect of a GPCR agonist on the intracellular levels of cyclic adenosine monophosphate (cAMP). S1PR5 couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[7]

Principle: To measure the inhibitory effect of a Gi/o-coupled receptor agonist, intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase. The ability of the agonist to reduce this forskolin-stimulated cAMP production is then quantified.[3]

Protocol:

-

Cell Culture and Plating:

-

CHO cells stably expressing human S1PR5 are cultured to 80-90% confluency.

-

Cells are harvested and seeded into 384-well plates at an optimized density.

-

Plates are incubated overnight to allow for cell attachment.

-

-

Assay Procedure:

-

The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Varying concentrations of this compound are added to the wells.

-

Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

The plates are incubated to allow for cAMP production.

-

-

cAMP Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA). In these assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentrations in the experimental wells are determined from the standard curve.

-

The data is plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the logarithm of the this compound concentration.

-

The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Efficacy of this compound

The therapeutic potential of this compound was evaluated in preclinical animal models of neurodegenerative diseases.

Improvement of Blood-Brain Barrier Integrity and Cognitive Function

In a mouse model of Huntington's disease (R6/2 mice), chronic administration of this compound was shown to slow disease progression, prolong lifespan, and preserve the integrity of the blood-brain barrier.[3] Furthermore, in an aged mouse model relevant to Alzheimer's disease (SAMP8 mice), oral administration of this compound reversed age-related cognitive decline.[1]

Experimental Protocol: In Vivo Alzheimer's Disease Model

Model: Senescence-Accelerated Mouse Prone 8 (SAMP8) mice are used as a model for age-related cognitive decline and Alzheimer's disease.[1]

Protocol:

-

Animal Dosing:

-

Aged (e.g., 10-month-old) male SAMP8 mice are used.

-

This compound is dissolved in a suitable vehicle (e.g., 0.5% HPMC + 0.1% Tween 80 in water).

-

The compound is administered daily via oral gavage at various doses (e.g., 0.03, 1, or 3 mg/kg) for a specified duration (e.g., 10 weeks).

-

A vehicle control group receives the vehicle alone.

-

-

Behavioral Testing (e.g., Novel Object Recognition Test):

-

Habituation: Mice are individually placed in an open-field arena for a set period to acclimate to the environment.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time.

-

Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.

-

Data Analysis: A discrimination index is calculated as the ratio of the time spent exploring the novel object to the total time spent exploring both objects. An index greater than 0.5 indicates a preference for the novel object and intact recognition memory.

-

-

Tissue Collection and Analysis:

-

At the end of the study, animals are euthanized, and brain tissue is collected.

-

Brain samples can be analyzed for drug exposure levels and biomarkers such as amyloid-beta and ceramide levels using techniques like LC-MS/MS.[1]

-

Signaling Pathways and Experimental Workflows

S1PR5 Signaling Pathway

Caption: S1PR5 Signaling Pathway.

This compound Drug Discovery Workflow

Caption: this compound Discovery Workflow.

GTPγS Binding Assay Workflow

Caption: GTPγS Binding Assay Workflow.

Conclusion

This compound is a potent, selective, and orally bioavailable S1PR5 agonist that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases. Its ability to enhance blood-brain barrier integrity and reverse cognitive deficits highlights the promise of targeting S1PR5 for the treatment of complex neurological disorders. The detailed experimental protocols and pharmacological data presented in this guide provide a valuable resource for researchers working on S1PR5 modulators and in the broader field of neurodegenerative drug discovery. Further investigation into the clinical efficacy of S1PR5 agonists like this compound is warranted.

References

- 1. Quantitative Systems Pharmacology Model for Alzheimer Disease Indicates Targeting Sphingolipid Dysregulation as Potential Treatment Option - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. benchchem.com [benchchem.com]

A-971432: A Technical Guide to a Potent and Selective S1P5 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-971432 is a potent and selective agonist of the sphingosine-1-phosphate receptor 5 (S1P5), a G protein-coupled receptor predominantly expressed in the central nervous system and lymphoid tissues. Its high selectivity and oral bioavailability have positioned it as a valuable tool for investigating the physiological roles of S1P5 and as a potential therapeutic agent for neurodegenerative disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on the experimental methodologies used to characterize this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid, is a synthetic small molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid |

| Molecular Formula | C18H17Cl2NO3 |

| Molecular Weight | 366.24 g/mol |

| CAS Number | 1240308-45-5 |

| SMILES | C1C(CN1CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O |

| Appearance | White to off-white solid |

Biological Activity and Pharmacological Profile

This compound is a highly potent and selective agonist for the S1P5 receptor. Its activity has been characterized through various in vitro and in vivo studies, demonstrating its potential for therapeutic intervention in neurological diseases.

In Vitro Activity

The potency and selectivity of this compound have been determined using functional assays that measure the activation of G protein-coupled receptors.

| Assay | Parameter | Value |

| cAMP Assay | EC50 | 4.1 nM |

| GTPγS Binding Assay | EC50 | 5.7 nM |

| Selectivity | S1P5 vs S1P1 | 60-fold |

| S1P5 vs S1P2, S1P3, S1P4 | >1600-fold |

In Vivo Activity

Preclinical studies in animal models have demonstrated the therapeutic potential of this compound.

| Animal Model | Effect |

| Age-related cognitive decline | Reverses cognitive deficits |

| Huntington's Disease (R6/2 mice) | Improves motor function, extends lifespan, reduces mutant huntingtin aggregation, and preserves blood-brain barrier integrity |

Signaling Pathways

Activation of the S1P5 receptor by this compound initiates downstream signaling cascades that are crucial for its observed cellular effects. The primary signaling pathway involves the coupling to Gαi and Gα12/13 proteins, leading to the modulation of adenylyl cyclase activity and the activation of small GTPases. In the context of its neuroprotective effects, this compound has been shown to activate pro-survival pathways involving Brain-Derived Neurotrophic Factor (BDNF), Akt, and Extracellular signal-regulated kinase (ERK).

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

cAMP Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase.

-

Cell Culture: CHO-K1 cells stably expressing the human S1P5 receptor are cultured in appropriate media.

-

Assay Procedure:

-

Cells are harvested and seeded into 96-well plates.

-

The cells are then stimulated with forskolin (an activator of adenylyl cyclase) in the presence of varying concentrations of this compound.

-

The reaction is incubated for 30 minutes at room temperature.

-

Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF-based assay).

-

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is calculated.

[³⁵S]GTPγS Binding Assay

This functional assay determines the ability of this compound to activate G proteins by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P5 receptor.

-

Assay Procedure:

-

Membranes are incubated with varying concentrations of this compound in an assay buffer containing GDP and [³⁵S]GTPγS.

-

The reaction is incubated for 60 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC50) is determined.

In Vitro Blood-Brain Barrier Integrity Assay

This assay assesses the ability of this compound to enhance the integrity of the blood-brain barrier (BBB) in a cell culture model.

-

Cell Culture: Human brain microvascular endothelial cells are co-cultured with astrocytes on a Transwell insert to form a tight monolayer that mimics the BBB.

-

Assay Procedure:

-

The endothelial cell monolayer is treated with this compound for 24 hours.

-

The integrity of the barrier is assessed by measuring the transendothelial electrical resistance (TEER) using a voltmeter.

-

Alternatively, the permeability of the barrier can be measured by adding a fluorescently labeled tracer (e.g., sodium fluorescein) to the upper chamber and measuring its passage to the lower chamber over time.

-

-

Data Analysis: An increase in TEER or a decrease in the permeability of the tracer in the presence of this compound indicates an enhancement of BBB integrity.

In Vivo Cognitive Decline Mouse Model

This protocol evaluates the efficacy of this compound in reversing age-related cognitive deficits in mice.

-

Animals: Aged mice (e.g., 18-24 months old) are used.

-

Drug Administration: this compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection daily for a specified period (e.g., 2-4 weeks).

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as:

-

Morris Water Maze: To assess spatial learning and memory.

-

Novel Object Recognition Test: To assess recognition memory.

-

-

Data Analysis: The performance of this compound-treated mice is compared to that of vehicle-treated control mice to determine if the compound improves cognitive function.

In Vivo Huntington's Disease Mouse Model

This protocol investigates the therapeutic effects of this compound in the R6/2 transgenic mouse model of Huntington's disease.

-

Animals: R6/2 mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, and their wild-type littermates are used.

-

Drug Administration: this compound is administered daily via i.p. injection starting at a pre-symptomatic or symptomatic age.

-

Assessments:

-

Motor Function: Assessed using tests like the rotarod test to measure motor coordination and balance.

-

Survival: The lifespan of the mice is monitored.

-

Neuropathology: At the end of the study, brains are collected and analyzed for the presence of mutant huntingtin aggregates and for markers of neuroinflammation and cell death.

-

Blood-Brain Barrier Integrity: Assessed by measuring the extravasation of dyes (e.g., Evans blue) into the brain parenchyma.

-

-

Data Analysis: The outcomes in this compound-treated R6/2 mice are compared to those in vehicle-treated R6/2 mice and wild-type controls.

Conclusion

This compound is a powerful pharmacological tool for studying the biology of the S1P5 receptor. Its high potency, selectivity, and favorable pharmacokinetic properties make it an attractive candidate for further investigation as a potential therapeutic for neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other S1P5 modulators.

Sphingosine-1-Phosphate Receptor 5 (S1P5) Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate receptor 5 (S1P5), also known as EDG8, is a high-affinity G protein-coupled receptor (GPCR) for the bioactive lipid sphingosine-1-phosphate (S1P).[1][2] Predominantly expressed in oligodendrocytes within the central nervous system (CNS) and in immune cells such as natural killer (NK) cells, S1P5 plays a crucial role in a diverse array of cellular processes.[1][3][4] Its activation triggers distinct signaling cascades that are highly dependent on the cellular context and developmental stage, influencing cell survival, migration, and morphology.[1][2] Dysregulation of S1P5 signaling has been implicated in the pathophysiology of various diseases, including multiple sclerosis and certain cancers, making it an attractive target for therapeutic intervention.[5][6][7] This technical guide provides a comprehensive overview of the core S1P5 signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate further research and drug development.

Core Signaling Pathways

S1P5 primarily couples to two families of heterotrimeric G proteins: Gαi/o and Gα12/13.[3][8][9] This dual coupling allows the receptor to mediate distinct and sometimes opposing downstream effects.

Gαi/o-Mediated Signaling

Upon S1P binding, S1P5 activation of pertussis toxin-sensitive Gαi/o proteins leads to the promotion of cell survival. A key downstream effector of this pathway is the serine/threonine kinase Akt (Protein Kinase B). In mature oligodendrocytes, S1P-induced activation of S1P5 promotes survival through an Akt-dependent pathway.[1][2]

Caption: S1P5 Gαi-mediated cell survival pathway.

Gα12/13-Mediated Signaling

Activation of S1P5 can also lead to the engagement of Gα12/13 proteins, which are insensitive to pertussis toxin.[10] This pathway is primarily associated with the regulation of the actin cytoskeleton and cell migration through the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[10] In immature oligodendrocytes, S1P5 activation induces process retraction via a Rho kinase-dependent mechanism.[1][2] Furthermore, S1P5-mediated activation of the Gα12/13-Rho/ROCK pathway has been shown to inhibit the migration of oligodendrocyte precursor cells (OPCs).[10]

Caption: S1P5 Gα12/13-mediated cytoskeletal and migration pathway.

Quantitative Data

The following tables summarize key quantitative parameters for various ligands targeting the S1P5 receptor.

Table 1: Agonist Affinity and Potency

| Compound | Receptor Subtype(s) | Assay Type | Parameter | Value (nM) | Reference |

| S1P | S1P1-5 | Radioligand Binding | Kd | low nM | [9] |

| FTY720-P | S1P1,3,4,5 | Ca2+ Mobilization | EC50 | 0.36 | [11] |

| Ozanimod (RPC-1063) | S1P1, S1P5 | GTPγS Binding | EC50 | 8.6 | [5] |

| Siponimod (BAF312) | S1P1, S1P5 | GTPγS Binding | EC50 | 0.98 | [5] |

Table 2: Antagonist Affinity and Potency

| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| Compound 15 | S1P5 | Radioligand Binding | Ki | 4.4 | [11] |

| Compound 28 | S1P5 | Radioligand Binding | Ki | 0.3 | [11] |

| ONO-5430608 | S1P5 | cAMP Accumulation | EC50 (Inverse Agonist) | 1.7 | [12] |

Table 3: Functional Inhibition

| Compound | Cell Type | Functional Readout | Parameter | Value (nM) | Reference |

| S1P | OPCs | Migration | IC50 | 29 | [10][13] |

| Compound 15 | NK cells | Migration | IC50 | 553 | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of S1P5 signaling are provided below.

RhoA Activation Assay (Pull-down)

This protocol is adapted from commercially available kits and published methodologies.

Materials:

-

Cells expressing S1P5 (e.g., oligodendrocyte precursor cells)

-

Cell lysis buffer (e.g., 1X Assay/Lysis Buffer from kit)

-

Protease inhibitor cocktail

-

Rhotekin-RBD agarose beads

-

GTPγS (for positive control)

-

GDP (for negative control)

-

Anti-RhoA antibody

-

SDS-PAGE reagents and equipment

-

Western blot reagents and equipment

Procedure:

-

Cell Culture and Stimulation: Culture cells to 80-90% confluency. Serum-starve cells if necessary, then stimulate with S1P or other compounds for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors. Scrape cells and collect the lysate.

-

Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Pull-down:

-

To 500 µg - 1 mg of cell lysate, add Rhotekin-RBD agarose beads.

-

For controls, preload lysates with GTPγS (positive) or GDP (negative) before adding beads.

-

Incubate at 4°C for 1 hour with gentle agitation.

-

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer.

-

Elution: After the final wash, resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with an anti-RhoA antibody.

-

Detect with an appropriate secondary antibody and chemiluminescent substrate.

-

Transwell Migration Assay for Oligodendrocyte Precursor Cells (OPCs)

This protocol is a general guideline and should be optimized for specific cell types and chemoattractants.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

OPCs

-

Serum-free culture medium

-

Chemoattractant (e.g., S1P)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Preparation: Place Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing the chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend OPCs in serum-free medium and add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a time determined by optimization (e.g., 4-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

-

Fixation and Staining:

-

Fix the migrated cells on the underside of the membrane with a fixation solution.

-

Stain the fixed cells with crystal violet.

-

-

Quantification:

-

Wash the inserts to remove excess stain.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Alternatively, the dye can be eluted and the absorbance measured on a plate reader.

-

siRNA-Mediated Knockdown of S1P5 in Oligodendrocytes

This protocol is based on a published method for siRNA transfection in mature oligodendrocytes.[5]

Materials:

-

Primary mature oligodendrocyte culture

-

S1P5-specific siRNA duplexes

-

Non-targeting control siRNA

-

Transfection reagent suitable for primary cells (e.g., jetSI)

-

Culture medium

Procedure:

-

Cell Culture: Culture primary mature oligodendrocytes for 3 days after isolation.

-

Transfection Complex Preparation:

-

Dilute the S1P5 siRNA or control siRNA in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation, according to the manufacturer's instructions.

-

-

Transfection: Add the transfection complexes to the oligodendrocyte cultures.

-

Incubation: Incubate the cells with the transfection complexes for the desired time (e.g., 48 hours).

-

Analysis: After incubation, the cells can be used for downstream applications such as functional assays or analysis of S1P5 expression by qPCR or Western blot to confirm knockdown efficiency.

Conclusion

The S1P5 receptor represents a multifaceted signaling hub with significant implications for both CNS and immune system function. Its ability to engage distinct G protein pathways allows for a nuanced regulation of cellular behavior, from promoting survival to modulating cell morphology and migration. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the role of S1P5 in health and disease and to develop novel therapeutics targeting this important receptor. Further investigation into the intricate crosstalk between the Gαi and Gα12/13 pathways and the identification of additional downstream effectors will undoubtedly provide a more complete understanding of S1P5 signaling and its therapeutic potential.

References

- 1. Sphingosine 1-phosphate receptor 5 mediates the immune quiescence of the human brain endothelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]

- 5. Edg8/S1P5: An Oligodendroglial Receptor with Dual Function on Process Retraction and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lymph node S1P gradients position natural killer cells and regulate their interferon-γ response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sphingosine-1-phosphate and its receptors in vascular endothelial and lymphatic barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]

A-971432 for Alzheimer's disease research

An In-Depth Technical Guide to A-971432 for Alzheimer's Disease Research

Introduction

This compound is an orally bioavailable, potent, and selective agonist of the Sphingosine-1-Phosphate Receptor 5 (S1P5).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical findings, and detailed experimental protocols relevant to its investigation for Alzheimer's disease (AD) and other neurodegenerative disorders. The therapeutic rationale for targeting S1P5 in AD stems from its role in maintaining blood-brain barrier (BBB) integrity and regulating lipid homeostasis, both of which are implicated in AD pathology.[2][3] While this compound has not been tested directly in a dedicated Alzheimer's disease animal model, its demonstrated efficacy in models of age-related cognitive decline and neurodegenerative disorders with AD-like pathology, such as Niemann-Pick type C (NPC) disease, makes it a valuable research tool.[3]

Core Mechanism of Action

This compound exerts its effects by selectively binding to and activating the S1P5 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, particularly in oligodendrocytes and endothelial cells of the blood-brain barrier.[4] Activation of S1P5 is linked to several downstream signaling pathways that are crucial for neuroprotection and cellular homeostasis.

Signaling Pathways

Preclinical studies, particularly in models of Huntington's disease and cerebral ischemia, have elucidated that this compound-mediated S1P5 activation promotes pro-survival signaling cascades.[5][6][7] This includes the activation of the PI3K/Akt/mTOR pathway and the phosphorylation of ERK (Extracellular signal-regulated kinase), both of which are critical for neuronal survival, plasticity, and mitigating apoptosis.[5][6] Furthermore, S1P5 agonism has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal growth, differentiation, and survival.[5]

Caption: this compound signaling pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, compiled from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Assay | Value | Reference |

| EC50 | Human | cAMP Assay | 10 nM | |

| Selectivity | Human | - | >60-fold over S1P1 | [3] |

| >1600-fold over S1P2-4 | [3] |

Table 2: Pharmacokinetic Properties

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Multiple preclinical | >60% | |

| Half-life (t1/2) | Multiple preclinical | 7-9 hours | |

| Brain Penetration (B/P) | Multiple preclinical | ~0.2 |

Table 3: In Vivo Efficacy

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Aged C57BL6J Mice (T-maze) | 0.03 - 3 mg/kg (chronic) | Full reversal of age-related cognitive deficits. | |

| Aged Wistar Rats (MWM/ORT) | 0.1 and 0.5 mg/kg (chronic) | Full reversal of age-related cognitive deficits. | |

| Niemann-Pick C (NPC) Mouse Model | 1 mg/kg (single dose) | Normalized CSF Aβ levels, improved behavioral phenotype, and promoted survival. | |

| Huntington's Disease (R6/2) Mouse Model | 0.1 mg/kg (chronic) | Activated pro-survival pathways (BDNF, Akt, ERK), prolonged lifespan. | [5] |

| Cerebral Ischemia/Reperfusion Mouse Model | 0.1 mg/kg (3 days) | Mitigated neurological deficits and infarct volume, suppressed apoptosis. | [6] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These protocols are based on standard procedures and findings reported in the literature concerning this compound.

In Vitro Blood-Brain Barrier (BBB) Integrity Assay

This assay evaluates the ability of this compound to enhance the integrity of the BBB in a cell culture model.

Methodology:

-

Cell Culture: Murine brain endothelial cells (bEnd.3) are cultured on gelatin-coated T-75 flasks in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[8]

-

Transwell Setup: Once confluent, the bEnd.3 cells are seeded onto the apical side of Transwell® inserts (e.g., 0.4 µm pore size) coated with 1% gelatin.[8] The inserts are placed in a 12-well plate containing media in the basolateral compartment.

-

Treatment: this compound is added to the apical and basolateral compartments at various concentrations.

-

Integrity Measurement: The integrity of the endothelial monolayer is assessed by measuring Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. An increase in TEER indicates enhanced barrier tightness.[8]

-

Permeability Assay: To assess functional barrier integrity, a fluorescently labeled tracer molecule (e.g., Lucifer yellow or FITC-dextran) is added to the apical chamber. The amount of tracer that crosses into the basolateral chamber over time is quantified using a fluorescence plate reader. A decrease in permeability in this compound-treated cells compared to vehicle control indicates improved barrier function.

Caption: In vitro BBB integrity assay workflow.

Spontaneous Alternation T-Maze Task

This task assesses spatial working memory in rodents, based on their natural tendency to explore novel environments.

Methodology:

-

Apparatus: A T-shaped maze with a start arm and two goal arms.

-

Procedure: The mouse is placed at the end of the start arm and allowed to move freely through the maze. When the mouse enters a goal arm with all four paws, the choice is recorded.

-

Inter-Trial Interval: The mouse is then returned to the start arm for the next trial. The interval between trials is kept minimal.

-

Alternation: A "spontaneous alternation" is recorded if the mouse chooses the opposite arm on a subsequent trial.

-

Data Analysis: The percentage of alternation is calculated as (Number of alternations / (Total number of trials - 1)) * 100. An increase in the percentage of alternation in the this compound-treated group compared to the vehicle group indicates an improvement in spatial working memory.

Morris Water Maze (MWM) Task

The MWM is a widely used test for hippocampal-dependent spatial learning and memory.

Methodology:

-

Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase: Mice are subjected to several trials per day for multiple days. In each trial, the mouse is placed in the pool from one of several starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

-

Data Analysis: A shorter escape latency during acquisition and a greater percentage of time spent in the target quadrant during the probe trial for the this compound-treated group compared to the vehicle group indicate enhanced spatial learning and memory.

Niemann-Pick C (NPC) Mouse Model for Aβ Analysis

This model is used to study the effects of this compound on AD-like pathology, specifically the levels of amyloid-beta.

Methodology:

-

Animal Model: Npc1-deficient mice (Npc1-/-), which exhibit progressive neurodegeneration and accumulation of Aβ peptides.

-

Treatment: Mice are administered this compound or vehicle control.

-

Sample Collection: At the end of the treatment period, cerebrospinal fluid (CSF) is collected.

-

Aβ Quantification: CSF levels of Aβ isoforms (e.g., Aβ38, Aβ40, Aβ42) are quantified using sensitive immunoassays such as ELISA or Meso Scale Discovery (MSD) assays.

-

Data Analysis: A reduction in the levels of Aβ isoforms in the CSF of this compound-treated mice compared to vehicle-treated mice would indicate a potential disease-modifying effect.

Caption: General in vivo experimental workflow.

Conclusion

This compound is a selective S1P5 agonist with a compelling preclinical profile for the potential treatment of neurodegenerative disorders, including Alzheimer's disease. Its ability to enhance blood-brain barrier integrity, modulate neuroprotective signaling pathways, and improve cognitive function in relevant animal models underscores its value as a research tool. While direct evidence in Alzheimer's disease models is still needed, the data gathered from studies on age-related cognitive decline and Niemann-Pick type C disease provide a strong rationale for further investigation into the therapeutic potential of S1P5 agonism for AD. This guide provides researchers with the core knowledge and methodological framework to explore the role of this compound in the context of Alzheimer's disease pathology and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. S1PR5 - Wikipedia [en.wikipedia.org]

- 3. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Neuroprotective mechanisms of this compound: Targeting S1PR5 to modulate PI3K/Akt and MAPK pathways in cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A-971432 in Huntington's Disease Animal Models: A Technical Guide

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by motor, cognitive, and psychiatric dysfunction, for which there are currently no disease-modifying therapies. The disease is caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHtt). This protein is prone to misfolding and aggregation, initiating a cascade of cellular pathologies, including neuronal death, particularly in the striatum and cortex. One emerging therapeutic strategy involves the modulation of the sphingolipid signaling pathway. A-971432 is a selective agonist for the sphingosine-1-phosphate receptor 5 (S1PR5), a receptor highly expressed on endothelial cells of the blood-brain barrier (BBB) and within the central nervous system.[1] This technical guide provides an in-depth overview of the preclinical evaluation of this compound in animal models of Huntington's disease, focusing on its therapeutic effects, mechanism of action, and the experimental protocols used in its assessment.

Quantitative Data Summary

The therapeutic efficacy of this compound has been primarily evaluated in the R6/2 mouse model of Huntington's disease. Chronic administration of this compound has demonstrated significant benefits across multiple pathological and behavioral endpoints. The following tables summarize the key quantitative and qualitative findings from these preclinical studies.

Table 1: Effects of this compound on Survival and Motor Function

| Parameter | Animal Model | Treatment Protocol | Key Findings | References |

| Lifespan | R6/2 Mice | 0.1 mg/kg this compound, chronic administration to symptomatic mice | Significantly prolonged lifespan. | [2][3][4] |

| Motor Deficit | R6/2 Mice | 0.1 mg/kg this compound, chronic administration to symptomatic mice | Slowed the progression of motor deficits. | [2][5] |

| Motor Deficit | R6/2 Mice | 0.1 mg/kg this compound, administration before overt symptoms | Completely protected mice from the classic progressive motor deficit. | [2][3][6] |

| Body Weight | R6/2 Mice | 0.1 mg/kg this compound | Maintained normal body weight. | [3] |

Table 2: Neuropathological and Cellular Effects of this compound

| Parameter | Animal Model | Treatment Protocol | Key Findings | References |

| Mutant Huntingtin (mHtt) Aggregation | R6/2 Mice | 0.1 mg/kg this compound, chronic administration | Reduction of mutant huntingtin aggregation. | [2][3][6][7] |

| Blood-Brain Barrier (BBB) Integrity | R6/2 Mice | 0.1 mg/kg this compound, chronic administration | Protected BBB homeostasis and preserved integrity. | [2][6][7] |

| Pro-survival Signaling (BDNF) | R6/2 Mice | 0.1 mg/kg this compound, chronic administration | Associated with activation of Brain-Derived Neurotrophic Factor (BDNF). | [2][3][7] |

| Pro-survival Signaling (AKT, ERK) | R6/2 Mice | 0.1 mg/kg this compound, chronic administration | Associated with activation of AKT and ERK pathways. | [2][3][4][7] |

Experimental Protocols

The primary studies investigating this compound in Huntington's disease have utilized a well-established transgenic mouse model.

1. Animal Model

-

Description: The R6/2 mouse is a widely used transgenic fragment model of HD. It expresses exon 1 of the human huntingtin gene with an expanded CAG repeat.[8] This model displays a rapid and progressive phenotype that recapitulates many features of human HD, including motor dysfunction and the formation of mHtt aggregates.[5][8]

2. Compound Administration

-

Compound: this compound, a selective S1PR5 agonist.[2]

-

Route of Administration: Chronic administration, including intraperitoneal injection.[3]

-

Treatment Paradigms:

-

Symptomatic Treatment: this compound was administered to R6/2 mice starting at 7 weeks of age, when motor symptoms are typically apparent.[5]

-

Pre-symptomatic (Early) Treatment: In a separate cohort, this compound was administered to R6/2 mice before the onset of overt symptoms to evaluate its neuroprotective potential.[2][3]

-

3. Outcome Measures

-

Behavioral Analysis: Motor function was assessed to track the progression of the disease phenotype. While specific tests are not detailed in the abstracts, standard assessments for HD mouse models include rotarod performance for motor coordination and balance, and open field tests for locomotor activity.[8][9]

-

Survival Analysis: Lifespan of the treated and control mice was monitored to determine the effect on overall disease progression.[2]

-

Neuropathological Analysis:

-

mHtt Aggregation: Brain tissue was analyzed to quantify the load of mutant huntingtin aggregates, a key pathological hallmark of HD.[2]

-

BBB Integrity: The homeostasis and integrity of the blood-brain barrier were assessed, likely through analysis of tight junction proteins and permeability assays.[2]

-

-

Biochemical Analysis:

-

Western Blotting: Brain lysates were used to measure the levels and activation (phosphorylation) of key proteins in pro-survival signaling pathways, including AKT and ERK.[3]

-

Protein Level Analysis: Levels of neuroprotective factors like BDNF and BBB tight junction proteins (Occludin, Claudin-5) were quantified.[2][5]

-

Visualizations: Signaling Pathways and Workflows

Mechanism of Action of this compound in HD Models

This compound exerts its therapeutic effects by selectively activating S1PR5. This engagement initiates downstream signaling cascades that promote neuronal survival and preserve the integrity of the cerebrovascular system.

Caption: Signaling cascade initiated by this compound binding to S1PR5.

Experimental Workflow for this compound Evaluation

The preclinical studies on this compound involved two primary treatment strategies to assess both therapeutic and disease-modifying potential in the R6/2 mouse model.

Caption: Experimental design for testing this compound in R6/2 mice.

References

- 1. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Stimulation of S1PR5 with this compound, a selective agonist, preserves blood–brain barrier integrity and exerts therapeutic effect in an animal model of Huntington’s disease | Semantic Scholar [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. criver.com [criver.com]

- 9. Characterization of Neurophysiological and Behavioral Changes, MRI Brain Volumetry and 1H MRS in zQ175 Knock-In Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

A-971432: A Deep Dive into its Effects on Pro-Survival Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-971432 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 5 (S1PR5).[1] Primarily investigated for its therapeutic potential in neurodegenerative disorders, particularly Huntington's disease, this compound has demonstrated significant neuroprotective effects.[2][3][4] These effects are largely attributed to its ability to modulate critical pro-survival signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pro-survival effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Core Mechanism of Action: S1PR5 Agonism

This compound functions as an orally bioavailable and selective agonist for S1PR5.[1][5] S1P receptors are a class of G protein-coupled receptors that play crucial roles in various cellular processes, including cell survival, proliferation, and migration.[6] S1PR5 is highly expressed in the central nervous system, making it a promising target for neurological diseases.[7] By binding to and activating S1PR5, this compound initiates a cascade of intracellular signaling events that collectively enhance cellular resilience and inhibit apoptotic processes.

Modulation of Key Pro-Survival Signaling Pathways

Research has consistently shown that the beneficial effects of this compound are associated with the activation of several key pro-survival pathways.[2][3][4] These include the BDNF, AKT, and ERK signaling cascades.

Activation of the BDNF Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Administration of this compound has been shown to be associated with the activation of BDNF pathways.[2][3][4] This suggests that this compound may either directly or indirectly lead to an increase in BDNF expression or the potentiation of its downstream signaling.

Upregulation of the PI3K/AKT Signaling Cascade

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling pathway that promotes cell survival and growth in response to extracellular signals. AKT, a serine/threonine kinase, phosphorylates a wide range of downstream targets to inhibit apoptosis and promote cell proliferation. Studies have indicated that this compound treatment leads to the activation of AKT.[2][3][4] While the direct quantitative measures of AKT phosphorylation following this compound treatment are not extensively detailed in the provided search results, the consistent association across multiple studies highlights its importance.

Stimulation of the ERK Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is another crucial regulator of cell proliferation, differentiation, and survival. Similar to the AKT pathway, the pro-survival effects of this compound have been linked to the activation of the ERK pathway.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound.

| Parameter | Value | Model System | Reference |

| Dosage (in vivo) | 0.1 mg/kg (chronic administration) | R6/2 mice (Huntington's disease model) | [2][3] |

| EC50 (in vitro) | 4.1 nM | Forskolin-induced cAMP inhibition assay in S1PR5-transfected CHO cells | [7] |

| Selectivity | 60-fold selectivity over S1PR1, >1600-fold selectivity over S1PR2-4 | Not specified | [7] |

Signaling Pathway Visualization

To illustrate the mechanism of action of this compound, the following diagrams depict the key signaling pathways involved.

Caption: this compound binds to S1PR5, activating downstream pro-survival pathways.

Experimental Protocols

The following provides a generalized methodology based on the available literature for assessing the effects of this compound in a preclinical model of Huntington's disease.

Objective: To evaluate the in vivo efficacy of this compound in the R6/2 mouse model of Huntington's disease.

Animal Model: R6/2 transgenic mice and wild-type littermates.

Treatment:

-

Compound: this compound

-

Dosage: 0.1 mg/kg body weight

-

Administration: Chronic daily intraperitoneal injections

-

Timeline: Treatment initiated either before the onset of overt symptoms or in symptomatic mice.

Key Experimental Readouts:

-

Behavioral Analysis:

-

Motor Function: Assessed using rotarod performance, grip strength tests, and open field activity to monitor disease progression.

-

-

Histological and Molecular Analysis (Post-mortem):

-

Brain Tissue Collection: Brains are harvested, with specific regions like the striatum and cortex dissected.

-

Western Blotting: To quantify the protein levels and phosphorylation status of key signaling molecules (e.g., p-AKT/total AKT, p-ERK/total ERK) and BDNF.

-

Immunohistochemistry: To visualize the localization and expression of proteins of interest within the brain tissue, including markers for neuronal health and mutant huntingtin aggregates.

-

ELISA: To measure the concentration of BDNF in brain lysates.

-

-

Blood-Brain Barrier Integrity:

-

Assessed by measuring the extravasation of dyes (e.g., Evans blue) or by quantifying the expression of tight junction proteins (e.g., Occludin, Claudin-5) via Western blotting or immunohistochemistry.

-

Caption: Generalized experimental workflow for in vivo studies of this compound.

Connection to Bcl-2 Family Proteins

While direct studies linking this compound to the Bcl-2 family of apoptosis regulators are not prominent in the initial search results, the activation of the AKT pathway provides a strong mechanistic link. The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8][9] A key function of activated AKT is to phosphorylate and inactivate pro-apoptotic Bcl-2 family members such as Bad. This phosphorylation prevents Bad from binding to and inhibiting the anti-apoptotic protein Bcl-xL, thereby promoting cell survival. Therefore, it is highly probable that the pro-survival effects of this compound are, at least in part, mediated through the AKT-dependent inhibition of pro-apoptotic Bcl-2 family proteins.

Caption: Proposed mechanism of this compound's anti-apoptotic effect via AKT and Bcl-2 family.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for neurodegenerative diseases through its targeted activation of S1PR5 and subsequent stimulation of pro-survival pathways including BDNF, AKT, and ERK. The preclinical data strongly support its neuroprotective effects. Future research should focus on elucidating the detailed molecular interactions between these pathways and the core apoptotic machinery, including a more direct investigation of the role of Bcl-2 family proteins. Furthermore, exploring the therapeutic potential of this compound in other neurological and potentially oncological conditions where S1PR5 signaling is relevant could open new avenues for this compound. The development of more detailed quantitative assays to measure pathway activation in response to this compound will be crucial for its clinical translation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A-971432 in Multiple Sclerosis: A Preliminary Research Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-971432 is an orally bioavailable and selective agonist for the sphingosine-1-phosphate receptor 5 (S1P5).[1][2][3] While extensive research has explored its therapeutic potential in models of Huntington's disease, its direct investigation in the context of multiple sclerosis (MS) is still in nascent stages. However, the established role of S1P receptor modulators in MS therapy provides a strong rationale for investigating S1P5-selective agonists like this compound.[4][5][6] This technical guide synthesizes the available preliminary data on this compound relevant to MS, focusing on its mechanism of action, preclinical findings in the experimental autoimmune encephalomyelitis (EAE) model, and associated experimental protocols.

Mechanism of Action: The Role of S1P5 Agonism

Sphingosine-1-phosphate receptors are a class of G protein-coupled receptors that play crucial roles in the immune and central nervous systems.[7][8] The therapeutic effect of S1P receptor modulators in MS is primarily attributed to their ability to sequester lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS).[5][6]

This compound's selectivity for S1P5 suggests a more targeted mechanism. S1P5 is highly expressed on endothelial cells of the blood-brain barrier (BBB) and has been shown to be crucial for maintaining its integrity.[1][2] A compromised BBB is a hallmark of MS pathology. Therefore, this compound's potential to enhance BBB integrity presents a promising therapeutic avenue.[1][2] Furthermore, S1P5 is expressed on oligodendrocytes, the myelin-producing cells of the CNS, suggesting a potential role in remyelination.

Preclinical Evidence in an MS Model

Direct preclinical evidence for this compound in an MS model comes from a study utilizing the experimental autoimmune encephalomyelitis (EAE) mouse model. This study aimed to dissect the relative contributions of S1P1 and S1P5 modulation in the therapeutic effects of Ozanimod, a non-selective S1P1/5 modulator.

A study investigated the effects of the S1P1/5 modulator ozanimod on glutamatergic synaptic alterations in the EAE model.[4][9] To distinguish the roles of S1P1 and S1P5, selective agonists including this compound for S1P5 were used. The findings suggested that S1P1 modulation is the primary driver of the anti-excitotoxic effects of ozanimod in this model.[4][9]

While this study did not show a primary role for S1P5 agonism in ameliorating excitotoxicity in EAE, it does not preclude other potential benefits of this compound in MS, such as its effects on BBB integrity and potential for promoting remyelination.

Quantitative Data

The following table summarizes the key quantitative data related to this compound's properties and its use in the EAE model study.

| Parameter | Value | Species/Model | Source |

| In Vitro Potency | |||

| S1P5 EC50 | 4.1 nM | CHO cells | [10] |

| Experimental Concentration | |||

| Ex vivo EAE slice treatment | 200 nM | Mouse | [10] |

| In Vivo Administration | |||

| Chronic low-dose (Huntington's model) | 0.1 mg/kg | R6/2 mice | [11] |

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction

The EAE model is the most commonly used animal model for human multiple sclerosis.

-

Animal Model: Female C57BL/6 mice (11 weeks old) are typically used.[12]

-

Induction: EAE is induced by subcutaneous injection of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).[12] Pertussis toxin is also administered to facilitate the breakdown of the blood-brain barrier.[13]

-

Clinical Scoring: The severity of the disease is monitored daily using a standardized clinical scoring system.

Ex Vivo Brain Slice Electrophysiology

This technique allows for the study of synaptic function in a controlled environment.

-

Slice Preparation: Corticostriatal slices are prepared from the brains of EAE mice.

-

Treatment: Slices are incubated with this compound (200 nM) to assess its effect on neuronal activity.[10]

-

Recording: Spontaneous glutamatergic activity is recorded from striatal neurons to measure synaptic transmission.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the workflow of the key EAE experiment.

Future Directions and Conclusion

The preliminary research on this compound in the context of multiple sclerosis is limited but provides a foundation for future investigations. While the initial findings from the EAE model did not demonstrate a primary role for S1P5 in mitigating excitotoxicity, the potential of this compound to enhance blood-brain barrier integrity and promote remyelination warrants further exploration.

Future studies should focus on:

-

In-depth analysis of this compound's effect on BBB permeability in the EAE model.

-

Investigation of its potential to promote oligodendrocyte differentiation and remyelination.

-

Assessment of its impact on the infiltration of various immune cell populations into the CNS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]

- 6. Sphingosine 1-phosphate receptor modulators in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of s1p receptor modulators in multiple sclerosis: The double requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. S100B inhibition protects from chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. angrybraincell.com [angrybraincell.com]

Methodological & Application

Application Notes and Protocols for A-971432, a Selective Sphingosine-1-Phosphate Receptor 5 (S1PR5) Agonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

A-971432 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 5 (S1PR5), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and immune cells.[1][2][3] S1PR5 activation is implicated in various physiological processes, including the regulation of immune cell trafficking and the maintenance of blood-brain barrier integrity.[2][4][5][6] Consequently, selective S1PR5 agonists like this compound are valuable tools for investigating the therapeutic potential of targeting this receptor in neurodegenerative and autoimmune disorders.[1][2][6]

These application notes provide an overview of the in vitro pharmacological profile of this compound and detailed protocols for its characterization using common cell-based functional assays.

Data Presentation

The in vitro potency of this compound has been determined using functional assays that measure the activation of S1PR5. The half-maximal effective concentration (EC50) values from key assays are summarized below.[7]

| Assay Type | Description | Cell Line | This compound EC50 (nM) |

| cAMP Inhibition Assay | Measures the inhibition of forskolin-stimulated cyclic AMP production following S1PR5 activation by this compound. | S1PR5-expressing CHO or HEK293 cells | 4.1 |

| GTPγS Binding Assay | Measures the this compound-stimulated binding of radiolabeled GTPγS to G proteins coupled to S1PR5. | S1PR5-expressing cell membranes | 5.7 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[8]

Signaling Pathway

S1PR5 is a Gi/o-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream signaling pathways.

Experimental Protocols

The following are detailed protocols for common in vitro assays to characterize the activity of S1PR5 agonists like this compound.

cAMP Inhibition Assay

This assay measures the ability of an S1PR5 agonist to inhibit the production of cyclic AMP (cAMP) in cells, typically after stimulation with forskolin, an activator of adenylyl cyclase.

Materials:

-

S1PR5-expressing cells (e.g., HEK293 or CHO)

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound

-

Forskolin

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96- or 384-well white opaque microplates

Procedure:

-

Cell Culture and Plating:

-

Culture S1PR5-expressing cells to ~80-90% confluency.

-

Harvest cells and resuspend in assay buffer.

-

Plate the cells into a white opaque microplate at a predetermined optimal density and incubate overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to create a concentration range for the dose-response curve.

-

-

Assay Protocol:

-

Remove the culture medium from the plated cells.

-

Add assay buffer containing IBMX to each well and incubate to inhibit phosphodiesterases.

-

Add the serially diluted this compound to the appropriate wells.

-

Add a concentration of forskolin known to induce a submaximal cAMP response.

-

Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

GTPγS Binding Assay

This is a functional membrane-based assay that measures the activation of G proteins upon receptor stimulation.[9] It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[9][10]

Materials:

-

Membranes from cells expressing S1PR5

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

GDP

-

[³⁵S]GTPγS (radiolabeled)

-

This compound

-

Non-specific binding control (unlabeled GTPγS)

-

Scintillation cocktail

-

Filter plates (e.g., GF/B)

Procedure:

-

Compound and Membrane Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Thaw the S1PR5-expressing cell membranes on ice and dilute to the desired concentration in assay buffer.

-

-

Assay Protocol:

-

In a microplate, add the assay buffer, GDP, diluted this compound (or vehicle control), and the cell membranes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate with gentle shaking for a specified time (e.g., 60 minutes) at 30°C.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through the filter plates to separate bound from free [³⁵S]GTPγS.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

-

Plot the specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1PR5, a key event in GPCR desensitization and signaling.[11][12] Various technologies, such as enzyme fragment complementation (EFC), BRET, or FRET, can be used.[12][13][14]

Principle (using EFC as an example): The S1PR5 is tagged with a small fragment of an enzyme, and β-arrestin is tagged with the larger, complementing fragment.[12] Agonist binding to the receptor induces the recruitment of β-arrestin, bringing the two enzyme fragments together to form an active enzyme, which generates a detectable signal (e.g., luminescence) upon substrate addition.[12]

General Procedure:

-

Cell Plating: Plate cells stably co-expressing the tagged S1PR5 and β-arrestin in a microplate.

-

Compound Addition: Add serially diluted this compound to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

-

Signal Detection: Add the enzyme substrate and measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. In-silico studies on the S1P5 agonist binding pocket: design of selective modulators for the treatment of neurodegenerative diseases | Poster Board #539 - American Chemical Society [acs.digitellinc.com]

- 4. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. EC50 - Wikipedia [en.wikipedia.org]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A-971432 cAMP Assay in S1PR5 Activation

These application notes provide a detailed protocol for utilizing the selective S1PR5 agonist, A-971432, to measure the activation of the Sphingosine-1-Phosphate Receptor 5 (S1PR5) through a cyclic AMP (cAMP) assay. This information is intended for researchers, scientists, and drug development professionals working on G-protein coupled receptor (GPCR) signaling and drug discovery.

Introduction